2,5‑Dimethylindole Core Impacts Lipophilicity and Conformational Space Relative to Unsubstituted Indole Analogs
The target compound possesses a 2,5‑dimethyl‑1H‑indole core, whereas the most extensively characterized indole‑thiourea series by Sanna et al. (2018) employs an unsubstituted 1H‑indole [1]. The 2‑methyl group introduces steric hindrance at the indole α‑position, while the 5‑methyl group alters the electron density of the bicyclic system. Calculated logP for the target compound is estimated at 5.2 ± 0.3 (in silico), compared with 3.8 ± 0.2 for the unsubstituted indole analog 1‑(2‑(1H‑indol‑3‑yl)ethyl)‑3‑phenylthiourea [2]. This logP increment of approximately 1.4 units predicts substantially higher membrane permeability and altered tissue distribution. No experimental biological data are available for a direct head‑to‑head comparison of the 2,5‑dimethyl versus unsubstituted indole scaffold in otherwise identical thiourea frameworks.
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 5.2 ± 0.3 (in silico estimate) |
| Comparator Or Baseline | Unsubstituted indole analog 1‑(2‑(1H‑indol‑3‑yl)ethyl)‑3‑phenylthiourea: clogP ≈ 3.8 ± 0.2 |
| Quantified Difference | ΔclogP ≈ +1.4 (2,5‑dimethylindole scaffold is substantially more lipophilic) |
| Conditions | In silico calculation (ALOGPS 2.1 / ChemAxon); no experimental logP data available for either compound |
Why This Matters
The 2,5‑dimethyl substitution on the indole ring is a key determinant of the compound's physicochemical profile and cannot be replicated by simpler indole‑thioureas; selection of a 2,5‑dimethylindole scaffold is therefore a deliberate design choice for achieving higher lipophilicity and potentially distinct pharmacokinetic behaviour.
- [1] Sanna G, Madeddu S, Giliberti G, et al. Synthesis and Biological Evaluation of Novel Indole‑Derived Thioureas. Molecules. 2018;23(10):2554. Table 1: All 28 compounds use unsubstituted 1H‑indole; no 2,5‑dimethylindole derivatives are included. View Source
- [2] ALOGPS 2.1 / ChemAxon in silico prediction for clogP; values are estimated and should be verified experimentally. View Source
